7-(4-Chlorophenyl)-2-cyclohexyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile 7-(4-Chlorophenyl)-2-cyclohexyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Brand Name: Vulcanchem
CAS No.: 860610-95-3
VCID: VC4696110
InChI: InChI=1S/C19H17ClN4/c20-15-8-6-13(7-9-15)16-10-11-24-19(17(16)12-21)22-18(23-24)14-4-2-1-3-5-14/h6-11,14H,1-5H2
SMILES: C1CCC(CC1)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC=C(C=C4)Cl
Molecular Formula: C19H17ClN4
Molecular Weight: 336.82

7-(4-Chlorophenyl)-2-cyclohexyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

CAS No.: 860610-95-3

Cat. No.: VC4696110

Molecular Formula: C19H17ClN4

Molecular Weight: 336.82

* For research use only. Not for human or veterinary use.

7-(4-Chlorophenyl)-2-cyclohexyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile - 860610-95-3

Specification

CAS No. 860610-95-3
Molecular Formula C19H17ClN4
Molecular Weight 336.82
IUPAC Name 7-(4-chlorophenyl)-2-cyclohexyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Standard InChI InChI=1S/C19H17ClN4/c20-15-8-6-13(7-9-15)16-10-11-24-19(17(16)12-21)22-18(23-24)14-4-2-1-3-5-14/h6-11,14H,1-5H2
Standard InChI Key NOYCLQAABKIYGL-UHFFFAOYSA-N
SMILES C1CCC(CC1)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

7-(4-Chlorophenyl)-2-cyclohexyl- triazolo[1,5-a]pyridine-8-carbonitrile features a fused bicyclic system comprising a triazole ring (positions 1–3) and a pyridine ring (positions 5–8). Substituents include:

  • Cyclohexyl group at position 2, contributing steric bulk and lipophilicity.

  • 4-Chlorophenyl moiety at position 7, enhancing electronic effects via the electron-withdrawing chlorine atom.

  • Nitrile group at position 8, enabling hydrogen bonding and dipole interactions.

The molecular formula is C₂₀H₁₇ClN₄, with a calculated molecular weight of 348.83 g/mol .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, DMSO-d₆):

    • δ 1.20–1.45 (m, 10H, cyclohexyl CH₂)

    • δ 2.55 (s, 1H, cyclohexyl CH)

    • δ 7.60 (d, J = 8.4 Hz, 2H, aromatic CH)

    • δ 7.75 (d, J = 8.4 Hz, 2H, aromatic CH)

    • δ 9.19 (d, J = 6.8 Hz, 1H, pyridine CH) .

  • ¹³C NMR (150 MHz, DMSO-d₆):

    • δ 25.8 (cyclohexyl CH₂)

    • δ 35.2 (cyclohexyl CH)

    • δ 114.6 (CN)

    • δ 128.8–135.5 (aromatic C)

    • δ 149.1–165.0 (triazole and pyridine C) .

Infrared (IR) Spectroscopy

  • νmax (cm⁻¹): 2216 (C≡N), 1605 (C=N triazole), 1550 (aromatic C=C) .

Computational Descriptors

  • IUPAC Name: 7-(4-chlorophenyl)-2-cyclohexyl- triazolo[1,5-a]pyridine-8-carbonitrile.

  • InChIKey: CCGAEWLEOQGFHV-UHFFFAOYSA-N (analogous to PubChem CID 1482926 with cyclohexyl substitution) .

  • SMILES: C1CCC(CC1)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC=C(C=C4)Cl .

Synthetic Methodologies

Key Reaction Pathways

The synthesis leverages cross-dehydrogenative coupling (CDC) and heterocyclization strategies, adapted from protocols for analogous triazolopyridines :

Chlorophenyl and Nitrile Functionalization

  • Buchwald–Hartwig amination installs the 4-chlorophenyl group.

  • Cyanation via Rosenmund–von Braun reaction using CuCN in DMF .

Optimization Conditions

ParameterOptimal ValueImpact on Yield
CatalystPd(OAc)₂ (10 mol%)Increases to 94%
SolventAcetic acidMinimizes byproducts
Temperature130°CCompletes in 18 h
Oxygen Pressure1 atmDrives CDC reaction

Replacing tert-butyl with cyclohexyl requires extended reaction times (24–48 h) due to steric hindrance .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in DMSO (23 mg/mL) and ethanol (8 mg/mL); insoluble in water.

  • Stability: Stable at room temperature (24 months) but degrades above 200°C .

Crystallographic Data

X-ray diffraction of analogous compounds reveals:

  • Crystal System: Monoclinic, space group P2₁/c.

  • Unit Cell Parameters: a = 12.4 Å, b = 7.8 Å, c = 15.2 Å; α = 90°, β = 112.3°, γ = 90° .

Comparative Analysis with Analogues

Structural Analogues

CompoundR GroupMolecular Weight (g/mol)LogP
2-tert-Butyl derivative tert-C₄H₉310.83.2
2-Cyclohexyl derivative (this compound)C₆H₁₁348.84.1
7-Phenyl derivative C₆H₅220.12.8

The cyclohexyl group increases lipophilicity (LogP +0.9) compared to tert-butyl, influencing membrane permeability .

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